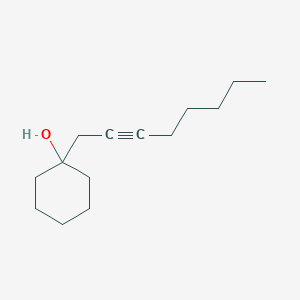![molecular formula C15H28O3Si B14477080 Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate CAS No. 65213-35-6](/img/structure/B14477080.png)
Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate is an organic compound that features a unique combination of functional groups It includes an ester group, a cyclohexylidene moiety, and a trimethylsilyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate typically involves the esterification of 4-cyclohexylidene-4-hydroxybutanoic acid with ethanol in the presence of an acid catalyst. The trimethylsilyl group is introduced using trimethylsilyl chloride in the presence of a base such as pyridine. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as distillation and recrystallization are employed to obtain the desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: The cyclohexylidene moiety can be reduced to cyclohexane.
Substitution: The trimethylsilyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Trimethylsilyl chloride can be replaced with other silylating agents under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Cyclohexane derivatives.
Substitution: Various silyl ethers depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets. The trimethylsilyl group provides stability and can be removed under specific conditions to reveal reactive sites.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with similar reactivity but lacks the cyclohexylidene and trimethylsilyl groups.
Cyclohexylidene derivatives: Compounds with similar cyclohexylidene moieties but different functional groups.
Trimethylsilyl ethers: Compounds with similar silyl groups but different ester or alkyl groups.
Uniqueness
Ethyl 4-cyclohexylidene-4-[(trimethylsilyl)oxy]butanoate is unique due to its combination of functional groups, which provides a balance of stability and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
65213-35-6 |
|---|---|
Molekularformel |
C15H28O3Si |
Molekulargewicht |
284.47 g/mol |
IUPAC-Name |
ethyl 4-cyclohexylidene-4-trimethylsilyloxybutanoate |
InChI |
InChI=1S/C15H28O3Si/c1-5-17-15(16)12-11-14(18-19(2,3)4)13-9-7-6-8-10-13/h5-12H2,1-4H3 |
InChI-Schlüssel |
KUWYWEXWODGEBV-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(=C1CCCCC1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


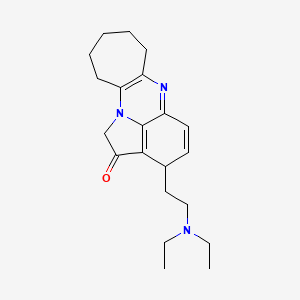
![Methyl 2-[(triphenyl-lambda~5~-phosphanylidene)amino]benzoate](/img/structure/B14477014.png)
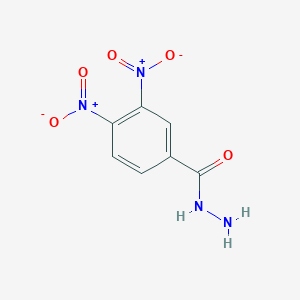
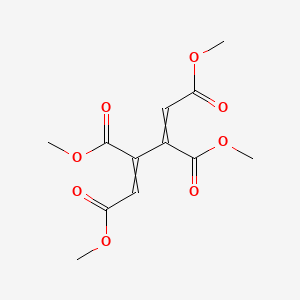
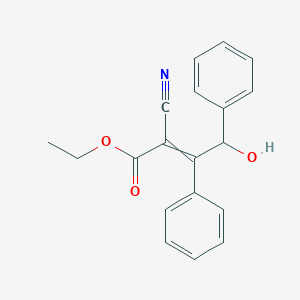
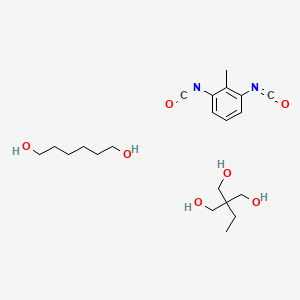
![N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]heptane-1-sulfonamide](/img/structure/B14477045.png)
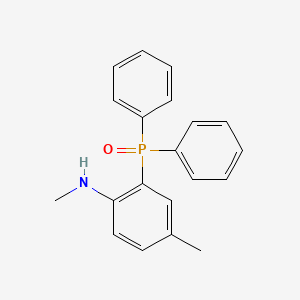
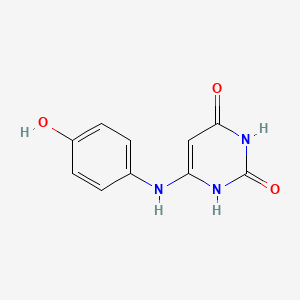
![2-[Methyl(1-phenoxypropan-2-yl)amino]ethan-1-ol](/img/structure/B14477071.png)
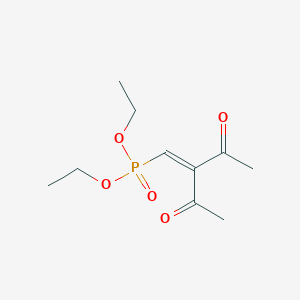
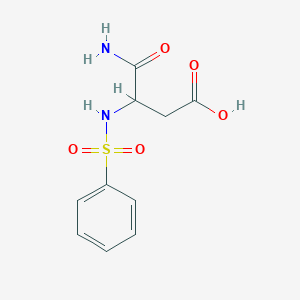
![2-[2-(Diethylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14477089.png)
